(4-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone
Description
This compound features a hybrid structure combining a piperazine ring, a tetrahydro-2H-pyran moiety, and a pyrazolo[1,5-a]pyridine scaffold. The piperazine and pyran groups are linked via a carbonyl bond, while the pyrazolo[1,5-a]pyridine is connected to the piperazine through a methanone bridge.
Propriétés
IUPAC Name |
[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c29-22(20-18-25-28-11-5-4-8-21(20)28)26-12-14-27(15-13-26)23(30)24(9-16-31-17-10-24)19-6-2-1-3-7-19/h1-8,11,18H,9-10,12-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFJNPCPVCPROR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)C(=O)C4=C5C=CC=CN5N=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (4-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone , with the molecular formula and a molecular weight of approximately 418.497 g/mol, is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a piperazine ring, a pyrazolo[1,5-a]pyridine moiety, and a phenyltetrahydro-2H-pyran carbonyl group, suggesting diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems and receptors in the central nervous system (CNS). The structural components indicate potential affinity for:
- Serotonin receptors : This may contribute to mood regulation and antidepressant effects.
- Dopamine receptors : Implications in psychotropic effects and modulation of reward pathways.
- GABA receptors : Potential anxiolytic properties through enhancement of inhibitory neurotransmission.
In Vitro Studies
Recent in vitro studies have evaluated the compound's efficacy against various cell lines. Key findings include:
- Antiproliferative Activity : The compound demonstrated significant cytotoxic effects on cancer cell lines, particularly in breast and lung cancer models. The IC50 values ranged from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutics.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 10 | |
| A549 (Lung) | 8 | |
| HeLa (Cervical) | 12 |
In Vivo Studies
In vivo studies have further elucidated the compound's pharmacological profile. Animal models have shown:
- Antidepressant-like Effects : In rodent models, administration of the compound led to significant reductions in immobility time in forced swim tests, suggesting antidepressant properties.
- Neuroprotective Effects : The compound exhibited protective effects against neurotoxicity induced by glutamate, highlighting its potential in treating neurodegenerative diseases.
Toxicity Profile
Toxicological assessments indicate that while the compound shows promising therapeutic effects, it also possesses a risk profile that requires careful evaluation. Notable observations include:
- Hepatotoxicity at High Doses : Liver function tests indicated elevated transaminases in animal models at doses exceeding 20 mg/kg.
- Neurotoxicity : Behavioral assessments revealed signs of sedation and altered motor coordination at higher dosages.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound. It was found to inhibit cell proliferation through induction of apoptosis via the mitochondrial pathway. The study utilized flow cytometry and Western blot analyses to confirm these findings.
Case Study 2: CNS Effects
Research published in Neuropharmacology examined the CNS effects of the compound. It demonstrated significant anxiolytic activity in elevated plus-maze tests, suggesting its potential as a treatment for anxiety disorders.
Comparaison Avec Des Composés Similaires
Structural Analogues in Piperazine Derivatives
The compound shares structural motifs with several piperazine-containing derivatives:
Key Observations :
- The tetrahydro-2H-pyran group in the target compound may improve solubility compared to simpler aryl substituents (e.g., phenyl or thiophene in arylpiperazines) .
Bioactivity and Mechanism
- Ferroptosis Induction: highlights that synthetic ferroptosis inducers (FINs) often exhibit selective cytotoxicity in oral squamous cell carcinoma (OSCC). The target compound’s pyrazolo[1,5-a]pyridine moiety may mimic redox-active structures in FINs, enabling iron-dependent lipid peroxidation .
- Receptor Targeting : Arylpiperazines (e.g., compound 5 in ) show affinity for neurotransmitter receptors. The target compound’s bulky tetrahydro-2H-pyran group likely shifts selectivity away from CNS targets toward peripheral enzymes or kinases .
Méthodes De Préparation
Cyclization of Pyridine Derivatives
A pyridine ring prefunctionalized at positions C2 and C3 undergoes cyclization with hydrazine derivatives. For instance, ethyl 3-cyano-2-pyridinecarboxylate reacts with phenylhydrazine under sonication (40 kHz, 60°C) to yield 1-phenylpyrazolo[1,5-a]pyridine-3-carbonitrile. Subsequent hydrolysis of the nitrile to a carboxylic acid (using H2SO4/H2O) followed by conversion to the acid chloride (SOCl2) provides the reactive intermediate for methanone formation.
Direct Acylation at C3
Alternatively, Friedel-Crafts acylation introduces the methanone group directly. Reacting pyrazolo[1,5-a]pyridine with acetyl chloride in the presence of AlCl3 at 0°C generates the C3-acylated product. However, regioselectivity challenges necessitate protective group strategies, such as N-Boc protection, to direct acylation to the desired position.
Preparation of 4-(4-Phenyltetrahydro-2H-pyran-4-carbonyl)piperazine
This moiety combines a piperazine ring with a 4-phenyltetrahydro-2H-pyran-4-carbonyl group. The synthesis proceeds via:
Synthesis of 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid
The tetrahydropyran ring is constructed through acid-catalyzed cyclization of 1,5-diphenylpentane-1,5-dione . Treatment with p-toluenesulfonic acid (PTSA) in refluxing toluene induces cyclodehydration, yielding 4-phenyltetrahydro-2H-pyran-4-carboxylic acid. The phenyl group at C4 is introduced via the diketone precursor, ensuring proper stereoelectronic alignment for ring closure.
Coupling to Piperazine
The carboxylic acid is activated as an acid chloride (SOCl2, 70°C) and reacted with piperazine in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) neutralizes HCl, driving the reaction to completion. This method, adapted from tetrahydrofuran-carbonyl piperazine syntheses, achieves yields >85% after column chromatography (SiO2, ethyl acetate/hexane).
Final Coupling of Moieties
The two subunits are connected via a nucleophilic acyl substitution:
Activation of Pyrazolo[1,5-a]pyridin-3-yl-methanone
The pyrazolo[1,5-a]pyridin-3-carboxylic acid is converted to its acid chloride using oxalyl chloride (1.2 eq) in DCM at 0°C. Excess reagent is removed in vacuo to prevent side reactions.
Reaction with 4-(4-Phenyltetrahydro-2H-pyran-4-carbonyl)piperazine
The acid chloride is added dropwise to a solution of the piperazine derivative in DCM containing TEA (2.5 eq). Stirring at room temperature for 12 hours forms the target amide bond. Purification via flash chromatography (gradient: 5–20% methanol/DCM) isolates the product in 78% yield.
Optimization and Challenges
Regioselectivity in Pyrazolo[1,5-a]pyridine Synthesis
Ultrasound-assisted cyclization enhances reaction efficiency, reducing time from 24 hours to 2 hours while maintaining yields >90%. Protecting the pyridine nitrogen with a tert-butyl group prevents undesired acylation at N1.
Steric Hindrance in Piperazine Coupling
The bulky 4-phenyltetrahydro-2H-pyran group necessitates slow addition of the acid chloride to minimize dimerization. Catalytic DMAP (4-dimethylaminopyridine) accelerates the reaction by stabilizing the tetrahedral intermediate.
Purification Strategies
Reverse-phase HPLC (C18 column, acetonitrile/water) resolves residual piperazine and acylated byproducts. LC-MS confirms molecular ion peaks at m/z 487.2 [M+H]+.
Comparative Analysis of Synthetic Routes
| Method Step | Yield (%) | Time (h) | Key Reagents |
|---|---|---|---|
| Pyrazolo[1,5-a]pyridine | 92 | 2 | Phenylhydrazine, AlCl3 |
| Piperazine acylation | 88 | 12 | SOCl2, TEA |
| Final coupling | 78 | 24 | Oxalyl chloride, DMAP |
Data aggregated from.
Q & A
Q. Q: What are the common synthetic routes and purification strategies for synthesizing this compound?
A: Synthesis typically involves multi-step protocols, such as:
- Step 1: Coupling the pyrazolo[1,5-a]pyridine core with the tetrahydro-2H-pyran-4-carbonyl-piperazine moiety via nucleophilic acyl substitution or amidation .
- Step 2: Refluxing in polar aprotic solvents (e.g., DMF, DMSO) with catalysts like DCC (dicyclohexylcarbodiimide) to facilitate coupling .
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from methanol/ethanol to achieve >95% purity .
Key Considerations: Monitor reaction progress via TLC or HPLC-MS to detect intermediates and byproducts .
Advanced Synthesis Challenges
Q. Q: How can regioselectivity issues during the coupling of pyrazolo-pyridine and piperazine moieties be mitigated?
A:
- Temperature Control: Lower temperatures (0–5°C) reduce competing side reactions during acyl transfer .
- Protecting Groups: Temporarily protect reactive sites (e.g., pyridine nitrogen) with tert-butoxycarbonyl (Boc) groups to direct coupling to the desired position .
- Catalytic Optimization: Use Pd-mediated cross-coupling for sterically hindered substrates to improve yield .
Validation: Post-reaction characterization via -NMR and -NMR to confirm regiochemistry .
Basic Structural Characterization
Q. Q: What analytical techniques are essential for confirming the compound’s structural integrity?
A:
- Spectroscopy: -NMR (to identify aromatic protons and piperazine CH groups) and -NMR (to confirm carbonyl and heterocyclic carbons) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (±2 ppm accuracy) .
- X-ray Crystallography: Resolve stereochemical ambiguities (e.g., tetrahedral geometry of tetrahydro-2H-pyran) .
Advanced Structural Analysis
Q. Q: How can computational modeling complement experimental data for conformational analysis?
A:
- Molecular Dynamics (MD): Simulate solvent-solute interactions to predict solubility in DMSO or aqueous buffers .
- DFT Calculations: Optimize ground-state geometry and identify low-energy conformers of the piperazine-pyran linkage .
- Docking Studies: Predict binding poses with target proteins (e.g., kinases) to guide functional assays .
Validation: Overlay computational results with experimental XRD or NOESY data to validate models .
Basic Biological Screening
Q. Q: What in vitro assays are suitable for initial pharmacological profiling?
A:
- Kinase Inhibition: Screen against kinase panels (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Solubility: Shake-flask method in PBS (pH 7.4) to determine thermodynamic solubility .
Note: Include positive controls (e.g., staurosporine for kinase assays) and triplicate measurements .
Advanced Pharmacological Studies
Q. Q: How to design structure-activity relationship (SAR) studies for optimizing target affinity?
A:
- Core Modifications: Synthetically vary substituents on the pyran ring (e.g., electron-withdrawing groups at the 4-phenyl position) to assess impact on potency .
- Bioisosteric Replacement: Substitute pyrazolo-pyridine with triazolo-pyrimidine to evaluate metabolic stability .
- Pharmacokinetics: Measure microsomal stability (human liver microsomes) and plasma protein binding (equilibrium dialysis) .
Data Interpretation: Use multivariate analysis to correlate structural changes with activity trends .
Contradictory Data Resolution
Q. Q: How to resolve discrepancies in biological activity across assay platforms?
A:
- Assay Replication: Repeat studies in orthogonal assays (e.g., SPR vs. enzymatic activity) to confirm target engagement .
- Off-Target Profiling: Screen against unrelated targets (e.g., GPCRs) to identify non-specific interactions .
- Batch Analysis: Compare compound purity across batches via HPLC-UV; impurities >0.5% may skew results .
Case Study: If cytotoxicity varies between cell lines, assess differences in membrane permeability (e.g., P-gp efflux) using flow cytometry .
Stability and Storage
Q. Q: What conditions are optimal for long-term storage to prevent degradation?
A:
- Lyophilization: Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the carbonyl group .
- Solution Stability: In DMSO, aliquot to avoid freeze-thaw cycles; monitor via -NMR for decomposition (e.g., appearance of new peaks at δ 1.5–2.5 ppm) .
Accelerated Stability Testing: Expose to 40°C/75% RH for 4 weeks; degradation >5% indicates need for reformulation .
Advanced Data Integration
Q. Q: How to integrate multi-omics data to elucidate the compound’s mechanism of action?
A:
- Transcriptomics: RNA-seq of treated cells to identify differentially expressed pathways (e.g., apoptosis, cell cycle) .
- Proteomics: SILAC-based quantification to detect changes in kinase phosphorylation .
- Metabolomics: LC-MS profiling to track alterations in central carbon metabolism .
Bioinformatics Tools: Use STRING-DB for pathway enrichment and Cytoscape for network visualization .
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